CBND - 39624-81-2

CBND

Catalog Number: EVT-484674
CAS Number: 39624-81-2
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CBND (CBND) is a naturally occurring cannabinoid found in Cannabis sativa, albeit in smaller quantities compared to its more prominent counterparts, Δ9-tetrahydrocannabinol (Δ9-THC) and Cannabidiol (CBD). [, ] Although its presence in the cannabis plant has been recognized, CBND remains relatively understudied compared to other major cannabinoids.

Cannabidiol (CBD)

  • Compound Description: Cannabidiol (CBD) is a non-psychoactive phytocannabinoid found in Cannabis sativa. It exhibits various therapeutic properties, including anti-inflammatory, analgesic, anti-epileptic, and anxiolytic effects. [] CBD is being investigated for its potential in treating a wide range of medical conditions.

Δ9-Tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-Tetrahydrocannabinol (Δ9-THC) is the primary psychoactive compound in Cannabis sativa, responsible for the characteristic "high" associated with cannabis use. It also exhibits therapeutic properties, such as pain relief, appetite stimulation, and antiemetic effects. []
  • Relevance: Δ9-THC belongs to the tetrahydrocannabinol chemotype, distinct from CBND's cannabidiol chemotype. [] This structural difference contributes to their different pharmacological profiles, with Δ9-THC primarily known for its psychoactive effects and CBND for its potential therapeutic benefits.

Cannabinol (CBN)

  • Compound Description: Cannabinol (CBN) is a mildly psychoactive cannabinoid formed from the degradation of Δ9-THC. It is known for its sedative and potential anticonvulsant properties. []
  • Relevance: CBN is structurally similar to both CBND and Δ9-THC, highlighting the close relationship between various cannabinoids. [] While all three compounds are derived from Cannabis sativa, they exhibit distinct pharmacological profiles and potential therapeutic applications.

Cannabigerol (CBG)

  • Compound Description: Cannabigerol (CBG) is a non-psychoactive cannabinoid considered a precursor to other cannabinoids, including Δ9-THC and CBD. It exhibits potential therapeutic benefits, including anti-inflammatory and neuroprotective effects. []
  • Relevance: CBG, like CBND, belongs to the cannabigerol chemotype and shares structural similarities. [] Both compounds are being investigated for their potential therapeutic applications, but their specific pharmacological activities and mechanisms of action may differ.

Cannabidiolic Acid (CBDA)

  • Compound Description: Cannabidiolic acid (CBDA) is the acidic precursor to CBD, found in the raw cannabis plant. It exhibits potential therapeutic properties, including anti-inflammatory and antiemetic effects. []
  • Relevance: CBDA is structurally very similar to CBND, with both being acidic forms of their respective decarboxylated counterparts, CBD and CBND. [] This suggests potential similarities in their biosynthesis and potential therapeutic applications.
  • Compound Description: Tetrahydrocannabutol is a cannabinoid identified as a potent inhibitor of SARS-CoV-2 main protease (Mpro), a key enzyme involved in viral replication. []
  • Relevance: Tetrahydrocannabutol, along with CBND, were among the most potent inhibitors of SARS-CoV-2 Mpro in a study screening a library of minor cannabinoids. [] This highlights the potential antiviral properties of certain cannabinoids, including CBND.

Cannabigerolic Acid

  • Compound Description: Cannabigerolic acid is the acidic precursor to CBG, found in the raw cannabis plant. It has shown potential anti-inflammatory and neuroprotective effects. []
  • Relevance: Cannabigerolic acid, alongside CBND, exhibited potent inhibitory activity against SARS-CoV-2 Mpro. [] This suggests potential similarities in their binding affinities and interactions with the target protein, warranting further investigation into the potential therapeutic applications of both compounds.
Overview

Cannabinodiol is a lesser-known cannabinoid that has gained attention for its potential therapeutic benefits. Unlike its more famous counterparts, such as tetrahydrocannabinol and cannabidiol, cannabinodiol's properties and applications are still under investigation. Cannabinodiol is derived from the cannabis plant and is classified as a non-psychoactive cannabinoid, meaning it does not produce the "high" associated with tetrahydrocannabinol.

Source

Cannabinodiol is primarily sourced from cannabis plants, specifically those cultivated for their cannabinoid content. The extraction process typically involves using solvents to isolate the compound from the plant material. Cannabinodiol can also be synthesized from other cannabinoids, such as cannabidiol, through various chemical reactions.

Classification

Cannabinodiol belongs to a class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans and other mammals. This system plays a crucial role in regulating various physiological processes, including mood, pain sensation, and immune response.

Synthesis Analysis

Methods

The synthesis of cannabinodiol can be achieved through several methods, with one prominent approach involving the conversion of cannabidiol. A notable method includes reacting cannabidiol with halogens like iodine in an aromatic solvent such as toluene under reflux conditions. This process leads to the cyclization and aromatization of cannabidiol into cannabinodiol.

Technical Details

  1. Starting Material: Cannabidiol (CBD) is used as a precursor.
  2. Reagents: Halogens (e.g., iodine) serve as oxidizing agents.
  3. Conditions: The reaction typically occurs at elevated temperatures (around 110°C) for 30 to 60 minutes.
  4. Purification: Following the reaction, purification techniques such as normal phase chromatography and reversed phase chromatography are employed to isolate pure cannabinodiol from by-products and residual reagents .
Molecular Structure Analysis

Structure

The molecular structure of cannabinodiol features a complex arrangement of carbon rings and functional groups characteristic of cannabinoids. The compound's structure can be represented by its molecular formula C21H26O2C_{21}H_{26}O_2.

Data

  • Molecular Weight: Approximately 314.44 g/mol
  • Structural Features: Cannabinodiol contains multiple hydroxyl groups and a unique arrangement of double bonds that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing cannabinodiol from cannabidiol is an electrophilic addition reaction facilitated by halogens. This reaction involves:

  1. Cyclization: Cannabidiol undergoes cyclization when reacted with halogens.
  2. Aromatization: The resulting intermediate is further aromatized to form cannabinodiol.
  3. Quenching: The reaction mixture is quenched using agents like sodium thiosulfate to neutralize excess halogen .

Technical Details

  • Reaction Mechanism: The mechanism likely involves a series of addition/elimination reactions where halogen adds across double bonds in the cannabinoid structure.
  • By-products: The reaction may yield other tetrahydrocannabinol isomers alongside residual halogen compounds.
Mechanism of Action

Process

Cannabinodiol interacts with the endocannabinoid system by binding to cannabinoid receptors, particularly the CB1 and CB2 receptors, though its affinity for these receptors may differ from other cannabinoids like tetrahydrocannabinol and cannabidiol.

Data

Research indicates that cannabinodiol may exhibit anti-inflammatory and analgesic properties through its action on these receptors, potentially influencing pain perception and immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cannabinodiol is typically a viscous oil or solid depending on purity.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Cannabinodiol is relatively stable under standard conditions but may degrade when exposed to light or heat.
  • Reactivity: It can participate in various chemical reactions typical for polyunsaturated compounds, including oxidation and reduction reactions.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess the purity and concentration of cannabinodiol in synthesized products .

Applications

Scientific Uses

Cannabinodiol has potential applications in various fields, including:

  • Pharmaceuticals: Investigated for its therapeutic effects on pain management, inflammation reduction, and potential neuroprotective properties.
  • Research: Used in studies exploring cannabinoid interactions with biological systems and their potential benefits in treating various health conditions.
  • Cosmetics: Emerging interest in incorporating cannabinodiol into skincare products due to its purported anti-inflammatory properties.
Endocannabinoid System (ECS) Modulation by CBD

ECS Components: CB1/CB2 Receptor Dynamics and Ligand Interactions

The ECS comprises G protein-coupled receptors (CB1 and CB2), endogenous ligands (anandamide/AEA and 2-arachidonoylglycerol/2-AG), and metabolic enzymes. CB1 receptors are densely expressed in the central nervous system, particularly in cortical regions, basal ganglia, and the hippocampus, where they modulate neurotransmitter release via Gi/o protein coupling. Activation inhibits adenylyl cyclase, reduces cAMP production, and regulates voltage-gated calcium/potassium channels [3] [4]. CB2 receptors are predominantly localized to peripheral immune cells (e.g., splenic macrophages, microglia) and exhibit lower CNS expression. They primarily mediate anti-inflammatory responses through Gi/o signaling and mitogen-activated protein kinase (MAPK) pathways [3] [5].

CBD exhibits minimal direct orthosteric binding affinity for CB1/CB2 receptors. Instead, it influences receptor conformation and downstream signaling through indirect mechanisms. Notably, enantiomeric differences significantly impact receptor interactions: synthetic (+)-CBD demonstrates 10-fold higher CB2 affinity than natural (−)-CBD, acting as a CB2 agonist in GTPγS binding assays [1]. This stereoselectivity highlights the structural precision required for receptor modulation.

Table 1: Comparative Dynamics of CB1 and CB2 Receptors

ParameterCB1 ReceptorCB2 Receptor
Primary LocalizationCNS neurons (presynaptic terminals)Peripheral immune cells, microglia
Signaling PathwaysGi/o-mediated cAMP inhibition; Ca²⁺ channel suppressionGi/o coupling; MAPK activation
Endogenous LigandsAEA (higher affinity), 2-AG2-AG (higher efficacy)
CBD InteractionWeak orthosteric binding; allosteric modulationModerate affinity (enantiomer-dependent)

CBD’s functional selectivity alters receptor coupling efficiency. For example, CBD biases CB1 signaling toward β-arrestin recruitment over G-protein activation, potentially explaining its divergent effects from THC [3]. CBD also modulates receptor heterodimerization (e.g., CB1-D2 dopamine receptor complexes), influencing signal integration in neuronal pathways [3] [4].

CBD as a Negative Allosteric Modulator of Cannabinoid Receptors

CBD functions as a negative allosteric modulator (NAM) at CB1 receptors, reducing receptor efficacy without competitive orthosteric binding. Allosteric modulation occurs at sites distinct from orthosteric pockets, inducing conformational changes that suppress agonist-induced activation. For CB1, CBD diminishes the maximal response to agonists like 2-AG and THC by 30–50% in vitro, as demonstrated by reduced GTPγS binding and ERK phosphorylation [1] [5]. This "probe dependence" means CBD preferentially inhibits signaling by specific ligands (e.g., THC over AEA) [5] [10].

At CB2 receptors, CBD’s allosteric effects are context-dependent. Synthetic (+)-CBD derivatives act as agonists at CB2, inducing low-nM potency in GTPγS assays and anti-inflammatory responses in microglia [1]. However, CBD’s β-hydroxyethyl ester derivative exhibits inverse agonism at CB2, suppressing basal activity [1]. This functional plasticity enables tissue-specific modulation:

  • Anti-inflammatory Effects: CBD’s CB2 agonism reduces proinflammatory cytokines (TNF-α, IL-6) in microglia via p38 MAPK inhibition [5] [9].
  • Analgesia: In spinal cord models, CBD enhances electroacupuncture analgesia by upregulating CB1 expression and inhibiting ERK1/2 phosphorylation [9].

Table 2: Allosteric Effects of CBD on Cannabinoid Receptors

ReceptorModulation TypeFunctional OutcomeKey Evidence
CB1Negative allosteric modulatorReduced THC efficacy; diminished neuronal excitability30–50% GTPγS binding reduction [1] [10]
CB2Agonist/inverse agonist*Anti-inflammatory action; tumor microenvironment modulationLow-nM agonist potency (+)-CBD; IL-6 suppression [1] [5]

*Dependent on chemical derivatization and enantiomeric form

Impact on Endocannabinoid Tone: FAAH Inhibition and Anandamide Accumulation

CBD elevates endocannabinoid tone primarily by inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for AEA hydrolysis. FAAH degradation occurs in the endoplasmic reticulum, where AEA uptake is driven by concentration gradients established by FAAH activity [6] [8]. CBD competitively inhibits FAAH with IC₅₀ values in the micromolar range, increasing AEA levels by 150–200% in rodent brain homogenates [8] [9]. This mechanism is distinct from direct receptor activation:

  • Neuroprotection: Elevated AEA enhances CB1-mediated synaptic plasticity in the basolateral amygdala (BLA), facilitating fear extinction and reducing dendritic hypertrophy in stress models [9].
  • Anti-inflammatory Effects: AEA accumulation activates CB2-dependent pathways, suppressing NF-κB and reducing neuroinflammation in hepatic carcinoma models [5].

CBD also modulates intracellular AEA transport via fatty acid-binding proteins (FABPs). By binding FABP3/5, CBD displaces AEA and slows its trafficking to FAAH, prolonging AEA half-life [8]. This "carrier displacement" synergizes with FAAH inhibition to amplify AEA signaling.

Table 3: FAAH Inhibition and AEA Modulation by CBD and Related Compounds

CompoundFAAH IC₅₀AEA Uptake InhibitionBiological Impact
CBD~15 µMModerate (via FABP)Neuroprotection; anti-inflammation [8] [9]
PF-04457845 (Urea inhibitor)7 nMNegligibleFailed osteoarthritis trial (no analgesia) [8]
N-AlkylcarbamatesPicomolarFAAH-dependentHyperpotent AEA elevation (femtomolar) [6]

CBD’s dual FAAH/FABP targeting creates a unique "AEA tone amplifier" with downstream effects on non-cannabinoid receptors. AEA accumulation activates TRPV1 and PPARγ, contributing to CBD’s analgesic and anti-proliferative effects in hepatocellular carcinoma [5] [9].

Comprehensive Compound Directory

Properties

CAS Number

39624-81-2

Product Name

Cannabinodiol

IUPAC Name

2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-pentylbenzene-1,3-diol

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3

InChI Key

TWKHUZXSTKISQC-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.